molecular formula C15H19NO6 B1326014 Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate CAS No. 898758-93-5

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

Cat. No. B1326014
M. Wt: 309.31 g/mol
InChI Key: ZXYKLGQSWHLDLV-UHFFFAOYSA-N
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Description

The compound “Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate” is an ester derived from a hexanoic acid and a 4-methoxy-3-nitrophenol. Ester compounds are often used in a wide range of applications, from plastics to pharmaceuticals, due to their versatile chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a hexanoate ester group attached to a 4-methoxy-3-nitrophenyl group. The presence of the nitro group could potentially introduce interesting electronic effects into the molecule .


Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and the Claisen condensation . The presence of the nitro group could also enable further reactions, such as reduction to an amine .

Scientific Research Applications

Crystal Structure Studies

  • Ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and related compounds have been studied for their crystal and molecular structures. These studies provide insights into their stability and interactions in crystal packing, important for understanding their behavior in various applications (Kaur, Jasinski, Butcher, Yathirajan, Mayekar, & Narayana, 2012).

Synthesis and Chemical Reactions

  • Research has explored the catalytic hydrogenations and the subsequent formation of various derivatives, contributing to the understanding of its chemical reactivity and potential applications in synthesis (Hartenstein & Sicker, 1993).

Applications in Biological Studies

  • Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, a related compound, exhibits anti-inflammatory properties and has been used as a fluorescent probe in biological membranes, highlighting its potential in biological research and drug development (Balo, Fernández, García‐Mera, & López, 2000).

Asymmetric Reduction and Enzymatic Studies

  • Studies on the asymmetric reduction of related esters using fungi like Rhizopus species highlight potential biotechnological applications, such as in the production of enantiomerically pure compounds (Salvi & Chattopadhyay, 2006).

Nonlinear Optical (NLO) Properties

  • Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives have been investigated for their NLO properties, indicating potential applications in materials science and optoelectronics (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as the specific context in which it’s being used. It could potentially be of interest in fields like materials science, pharmaceuticals, or chemical synthesis .

properties

IUPAC Name

ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-3-22-15(18)7-5-4-6-13(17)11-8-9-14(21-2)12(10-11)16(19)20/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYKLGQSWHLDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645842
Record name Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

CAS RN

898758-93-5
Record name Ethyl 4-methoxy-3-nitro-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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